molecular formula C25H30N2O4 B11442877 (2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanediyl bis(phenylcarbamate)

(2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanediyl bis(phenylcarbamate)

Cat. No.: B11442877
M. Wt: 422.5 g/mol
InChI Key: MFOHDHYQLDNSFR-UHFFFAOYSA-N
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Description

(2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with trimethyl groups and phenylcarbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE typically involves multiple steps, starting with the preparation of the cyclohexene ring. The trimethyl groups are introduced through alkylation reactions, while the phenylcarbamate moieties are added via carbamation reactions using phenyl isocyanate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and consistent production of high-quality (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form epoxides or ketones.

    Reduction: The phenylcarbamate groups can be reduced to form amines.

    Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical probe.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The phenylcarbamate moieties are known to exhibit pharmacological activity, which could be harnessed for the development of new drugs.

Industry

In the industrial sector, (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE may be used in the production of specialty chemicals, polymers, or as an additive in various formulations.

Mechanism of Action

The mechanism by which (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE exerts its effects is likely related to its ability to interact with specific molecular targets. The phenylcarbamate groups can form hydrogen bonds with enzymes or receptors, while the cyclohexene ring provides a hydrophobic interaction surface. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE: This compound is unique due to its specific substitution pattern and the presence of both trimethyl and phenylcarbamate groups.

    (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-METHYLCARBAMATE: Similar structure but with a methylcarbamate group instead of a phenylcarbamate group.

    (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-ETHYLCARBAMATE: Similar structure but with an ethylcarbamate group instead of a phenylcarbamate group.

Uniqueness

The uniqueness of (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

[2,4,6-trimethyl-1-(phenylcarbamoyloxymethyl)cyclohex-3-en-1-yl]methyl N-phenylcarbamate

InChI

InChI=1S/C25H30N2O4/c1-18-14-19(2)25(20(3)15-18,16-30-23(28)26-21-10-6-4-7-11-21)17-31-24(29)27-22-12-8-5-9-13-22/h4-14,19-20H,15-17H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

MFOHDHYQLDNSFR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3)C)C

Origin of Product

United States

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